molecular formula C13H18O2 B1614271 2-Phenylpropyl isobutyrate CAS No. 65813-53-8

2-Phenylpropyl isobutyrate

Cat. No.: B1614271
CAS No.: 65813-53-8
M. Wt: 206.28 g/mol
InChI Key: LZTCJUAHYXNKRE-UHFFFAOYSA-N
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Description

2-Phenylpropyl isobutyrate, also known as Hydratropyl isobutyrate, is a chemical compound with the linear formula (CH3)2CHCO2CH2CH(C6H5)CH3 . It has a molecular weight of 206.28 . This compound is used as a fragrance and flavoring agent, and it has a floral, fruity, pineapple, and mango odor .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.485 (lit.) and a density of 0.973 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fragrance Material Review and Dermatologic Applications

2-Phenylpropyl isobutyrate, as a fragrance ingredient, has been the subject of toxicologic and dermatologic reviews. Studies like those by McGinty, Letizia, and Api (2012) have evaluated its safety and effectiveness in this domain. Their research includes assessments of physical properties, acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization data, contributing to a comprehensive understanding of its use in fragrances (McGinty, Letizia, & Api, 2012).

Application in Mössbauer Spectroscopy

In the field of spectroscopy, this compound has been explored through 57Fe Mössbauer spectroscopy to study the interactions between guest and host molecules. Nakashima, Ichikawa, and Okuda (2002) utilized this method to observe the molecular motion of guest molecules, contributing to our understanding of chemical interactions and molecular behavior (Nakashima, Ichikawa, & Okuda, 2002).

Synthetic Metabolic Pathway for Chemical Production

Research has also been conducted on the development of biosynthetic routes for chemicals like isobutyric acid, where this compound is relevant. Zhang et al. (2011) discuss creating synthetic metabolic pathways for producing non-natural metabolites, demonstrating the potential of bioengineering in sustainable chemical production (Zhang et al., 2011).

Mixed-Valence State Studies

In the realm of chemistry, studies like those conducted by Nakashima, Oda, and Okuda (2006) have examined the mixed-valence state of compounds like 1',1'”-bis(2-phenylpropyl)-1,1”-biferrocenium polyiodides. This research provides insight into the properties of certain chemical compounds and their potential applications (Nakashima, Oda, & Okuda, 2006).

Environmental Health Concerns

In environmental health, research on phthalates, which include compounds like this compound, has been significant. Hauser and Calafat (2005) explored the health effects of phthalates, contributing to our understanding of their impact on human health (Hauser & Calafat, 2005).

Ester Biosynthesis

Finally, in the field of biocatalysis, Rodriguez, Tashiro, and Atsumi (2014) engineered Escherichia coli to produce various esters, including those related to this compound. Their work expands the capabilities of whole-cell biocatalysis and opens up new avenues for producing valuable compounds in an eco-friendly manner (Rodriguez, Tashiro, & Atsumi, 2014).

Biochemical Analysis

Biochemical Properties

2-Phenylpropyl isobutyrate plays a role in various biochemical reactions, particularly those involving aromatic compounds. It interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidation of organic substances. These interactions often result in the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be further processed by the body .

Additionally, this compound can bind to certain proteins, altering their conformation and activity. For instance, it has been observed to interact with albumin, a major transport protein in the blood, affecting its binding affinity for other ligands . These interactions highlight the compound’s potential influence on various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate intracellular signaling cascades, leading to changes in gene expression and cellular metabolism .

In addition, this compound has been found to affect the expression of certain genes involved in oxidative stress responses. This can result in either upregulation or downregulation of antioxidant enzymes, impacting the cell’s ability to manage reactive oxygen species (ROS) and maintain redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates and potentially leading to drug-drug interactions .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation products may have different biological activities, potentially leading to varying effects on cellular function.

Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as increased expression of detoxifying enzymes and changes in metabolic flux . These findings underscore the importance of considering temporal dynamics when evaluating the compound’s biological effects.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites .

Threshold effects have also been noted, where certain biological responses are only triggered above specific concentration levels. These findings highlight the need for careful dose optimization in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of aromatic compounds. It is metabolized by cytochrome P450 enzymes into hydroxylated derivatives, which can then undergo further conjugation reactions, such as glucuronidation and sulfation . These processes enhance the compound’s solubility and facilitate its excretion from the body.

The compound’s metabolism can also affect metabolic flux and the levels of various metabolites. For instance, the formation of reactive oxygen species during its metabolism can influence the redox state of cells and impact other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. Albumin, a major transport protein in the blood, plays a crucial role in its distribution by binding to the compound and facilitating its transport to various tissues .

The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins. These interactions can affect its bioavailability and the extent of its biological effects .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, the compound can accumulate in mitochondria, influencing mitochondrial function and energy production .

These localization patterns are critical for understanding the compound’s activity and function within cells. The specific targeting signals and modifications that direct this compound to these compartments are essential for its biological effects .

Properties

IUPAC Name

2-phenylpropyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)13(14)15-9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTCJUAHYXNKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867183
Record name Propanoic acid, 2-methyl-, 2-phenylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity floral aroma
Record name 2-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

270.00 to 271.00 °C. @ 760.00 mm Hg
Record name 2-Phenylpropyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.971-0.977
Record name 2-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1458/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

65813-53-8
Record name 2-Phenylpropyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65813-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-phenylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, 2-phenylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methylphenethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.920
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H4JM1983E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylpropyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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